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Compound Name:
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(difluoromethoxy)benzaldehyde

Cat. No.: B133293 Get Quote

An In-depth Technical Guide to 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and analytical methodologies for 3-(Cyclopropylmethoxy)-4-
(difluoromethoxy)benzaldehyde, a key intermediate in the synthesis of pharmaceutical

compounds such as Roflumilast[1][2]. This document is intended for researchers, chemists,

and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is a substituted benzaldehyde

derivative. Its core structure consists of a benzene ring functionalized with an aldehyde group,

a cyclopropylmethoxy group, and a difluoromethoxy group.

General and Computed Properties
The following tables summarize the key identifiers and computed chemical properties for this

compound.
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Identifier Value Reference

Chemical Name

3-(Cyclopropylmethoxy)-4-

(difluoromethoxy)benzaldehyd

e

[3][4]

CAS Number 151103-09-2 [3][4][5][6]

Molecular Formula C₁₂H₁₂F₂O₃ [3][4][7]

Molecular Weight 242.22 g/mol [3][4][6][7][8][9]

Physical Form Viscous pale yellow liquid [3]

Purity
Commercially available in

grades up to 99.9%
[3]

Computed Property Value Reference

Exact Mass 242.07545056 u [4][9]

InChIKey
AHVVCELVGCPYGI-

UHFFFAOYSA-N
[4][7]

SMILES
C1CC1COc2cc(ccc2OC(F)F)C

=O
[7]

Topological Polar Surface Area 35.5 Å² [9]

Rotatable Bond Count 6 [9]

Stereochemistry Achiral [7]

Spectroscopic Data
While specific spectral data is not publicly available in detail, various analytical techniques are

used to confirm the structure and purity of the compound. These include ¹H NMR, ¹³C NMR, IR

Spectroscopy, and Mass Spectrometry[8]. Researchers should perform their own analytical

characterization to verify the identity and purity of the material.

Synthesis Protocols
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This compound can be synthesized through several routes. The most common methods start

from substituted hydroxybenzaldehydes.

Method 1: Williamson Ether Synthesis
This protocol involves the reaction of 4-(difluoromethoxy)-3-hydroxybenzaldehyde with

bromomethylcyclopropane[3].

Materials:

4-(Difluoromethoxy)-3-hydroxybenzaldehyde (55 g)

Potassium carbonate (K₂CO₃, 42.42 g)

Potassium iodide (KI, 4.86 g)

Bromomethylcyclopropane (42.65 g)

Dimethyl sulfoxide (DMSO, 330 mL total)

Toluene (375 mL)

Deionized water

Procedure:

To a suitable reactor, add 4-(difluoromethoxy)-3-hydroxybenzaldehyde (55 g), K₂CO₃ (42.42

g), KI (4.86 g), and 220 mL of DMSO.

Heat the mixture to 70 °C with stirring for 1 hour.

In a separate vessel, prepare a solution of bromomethylcyclopropane (42.65 g) in 110 mL of

DMSO.

Slowly add the bromomethylcyclopropane solution dropwise to the heated reaction mixture

over a period of 1 hour.

Upon completion of the reaction, cool the mixture to room temperature.
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Dilute the reaction mixture with toluene (375 mL) and filter to remove inorganic salts.

Cool the filtrate to 0-5 °C and wash with deionized water (375 mL). Separate the organic and

aqueous phases.

Wash the organic phase twice more with deionized water (55 mL each).

Remove the solvent (toluene) from the organic phase by distillation under reduced pressure.

The final product is obtained as a viscous pale yellow liquid (70 g, 99% yield)[3].

Reactants & Reagents

Reaction & Workup
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Diagram 1: Synthesis workflow via Williamson ether synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9259483.htm
https://www.benchchem.com/product/b133293?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method 2: Two-Step Synthesis from Halogenated
Precursors
A patented method describes a pathway starting from a 3-halogeno-4-hydroxybenzaldehyde[1].

Step 1: 3-halogeno-4-hydroxybenzaldehyde is reacted with cyclopropylmethanol in the

presence of a base to form 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde.

Step 2: This intermediate is then reacted with a chlorodifluoroacetic acid derivative (such as

sodium chlorodifluoroacetate) in the presence of a base to yield the final product, 3-
(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde[1]. This product can be further

oxidized to form the corresponding benzoic acid, another key intermediate for Roflumilast[1].

Analytical Workflow
To ensure the quality and confirm the identity of the synthesized compound, a standard

analytical workflow should be followed.
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Spectroscopic Analysis
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Diagram 2: General analytical workflow for product characterization.

Safety Information
There is conflicting safety information available from different suppliers.

One source classifies the compound with GHS pictogram "Warning" and the hazard

statement H302: Harmful if swallowed[9].
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Another source classifies it as "Danger" with hazard statements H310 (Fatal in contact with

skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), and H319

(Causes serious eye irritation)[10].

Given this discrepancy, users should handle this compound with extreme caution. It is

imperative to wear appropriate personal protective equipment (PPE), including gloves, safety

goggles, and a lab coat, and to work in a well-ventilated fume hood. Users must consult the

specific Safety Data Sheet (SDS) provided by their supplier before handling this chemical.

Applications in Research and Development
The primary application of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde is as

a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). Its most

notable role is as a key intermediate in the multi-step synthesis of Roflumilast, a selective

inhibitor of phosphodiesterase-4 (PDE4) used in the treatment of chronic obstructive pulmonary

disease (COPD)[1][2]. The aldehyde functional group allows for further chemical

transformations, such as oxidation to a carboxylic acid or reductive amination, to build more

complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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